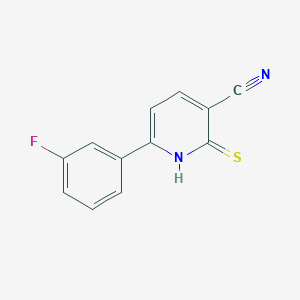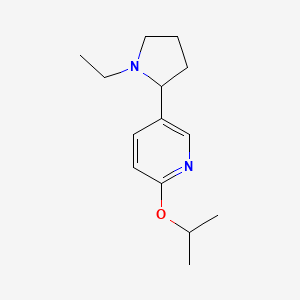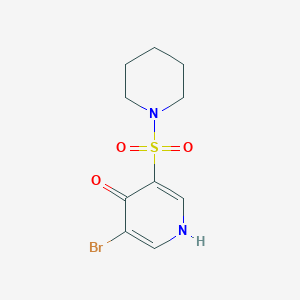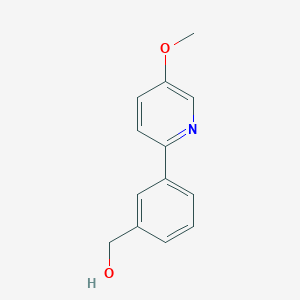
(3-(5-Methoxypyridin-2-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(5-Methoxypyridin-2-yl)phenyl)methanol: is an organic compound with the molecular formula C13H13NO2 It is a derivative of pyridine and phenylmethanol, characterized by the presence of a methoxy group on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Methoxypyridin-2-yl)phenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxypyridine and benzaldehyde.
Reaction Conditions: The key reaction involves the condensation of 5-methoxypyridine with benzaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(3-(5-Methoxypyridin-2-yl)phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield (3-(5-Methoxypyridin-2-yl)phenyl)carboxylic acid, while reduction may yield (3-(5-Methoxypyridin-2-yl)phenyl)alkane.
Aplicaciones Científicas De Investigación
(3-(5-Methoxypyridin-2-yl)phenyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-(5-Methoxypyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets. The methoxy group and hydroxyl group play crucial roles in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(4-(5-Methoxypyridin-3-yl)phenyl)methanol: Similar structure but with a different position of the methoxy group on the pyridine ring.
(3-(4-Methoxypyridin-2-yl)phenyl)methanol: Similar structure but with a different position of the methoxy group on the phenyl ring.
Uniqueness
(3-(5-Methoxypyridin-2-yl)phenyl)methanol is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its chemical reactivity and potential applications. This positioning can affect the compound’s binding affinity, reactivity, and overall effectiveness in various applications.
Propiedades
Número CAS |
1349715-56-5 |
|---|---|
Fórmula molecular |
C13H13NO2 |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
[3-(5-methoxypyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C13H13NO2/c1-16-12-5-6-13(14-8-12)11-4-2-3-10(7-11)9-15/h2-8,15H,9H2,1H3 |
Clave InChI |
LQYBFLLKAQEHEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)C2=CC=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



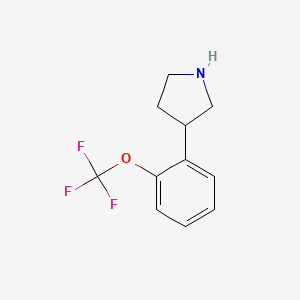

![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)
![6-(4-Fluorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11813668.png)

